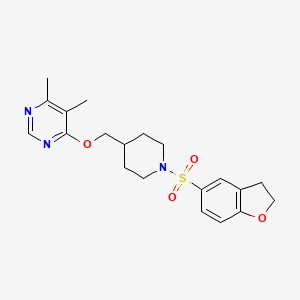

4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-14-15(2)21-13-22-20(14)27-12-16-5-8-23(9-6-16)28(24,25)18-3-4-19-17(11-18)7-10-26-19/h3-4,11,13,16H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBVWXGOKYTSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that combines several pharmacologically relevant moieties. Its unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 386.43 g/mol. The presence of a dihydrobenzofuran moiety, a sulfonyl group, and a pyrimidine ring contributes to its potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

- Antitumor Effects : Several studies have shown that benzofuran derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Piperidine derivatives are known for their analgesic and anti-inflammatory effects, which can be beneficial in treating chronic pain conditions.

- Antimicrobial Activity : Some related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to modulate enzyme activity, particularly those involved in metabolic pathways.

- Receptor Binding : The structural components suggest potential binding to receptors involved in pain and inflammation signaling pathways.

Research Findings

Recent studies have explored the pharmacokinetics and biological effects of related compounds:

- A study on small molecule antagonists indicated that dihydrobenzofuran derivatives exhibited improved pharmacokinetic profiles compared to previous analogs, suggesting better stability and efficacy in vivo .

- In vitro assays revealed that compounds similar to the one under investigation showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

| Compound Type | Biological Activity | Mechanism |

|---|---|---|

| Benzofuran Derivatives | Antitumor | Induction of apoptosis |

| Piperidine Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Pyrimidine Derivatives | Antimicrobial | Disruption of bacterial cell walls |

Case Studies

- Antitumor Activity : A study reported that a structurally similar compound showed significant inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : Clinical trials involving piperidine derivatives demonstrated reduced inflammation markers in patients with chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on shared features: sulfonamide-piperidine/piperazine hybrids , pyrimidine derivatives , and polycyclic heteroaromatic systems . Below is a detailed comparison:

Sulfonamide-Piperidine/Piperazine Hybrids

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) from share the sulfonamide-piperazine scaffold. Key differences include:

- Substituent Effects : The target compound’s dihydrobenzofuran-sulfonyl group may enhance lipophilicity compared to the benzhydryl or fluorophenyl groups in compounds. This could influence membrane permeability and target engagement .

- Synthesis Yields : Compounds in were synthesized with yields ranging from 20% to 65%, depending on substituent complexity. The target compound’s synthesis likely involves similar sulfonylation and coupling steps, though specific yields are undocumented.

- Melting Points : analogs exhibit melting points between 132°C and 230°C, suggesting that the target compound’s melting point may fall within this range due to comparable molecular rigidity .

Pyrimidine Derivatives

- Chromeno[4,3-d]pyrimidin-5-one (): This compound integrates a pyrimidine ring fused with a coumarin system. Unlike the target compound, it lacks a sulfonamide group but features a piperidine-phenyl substituent. Computational studies indicate drug-like properties (e.g., oral bioavailability), which the target compound may share due to its pyrimidine core and moderate polarity .

- Thieno[2,3-d]pyrimidine (): This derivative substitutes pyrimidine with a thiophene ring and includes dichlorophenyl/fluorophenyl groups. The target compound’s 5,6-dimethylpyrimidine moiety may offer superior metabolic stability compared to thieno-pyrimidine’s sulfur-containing system, which can be prone to oxidation .

Polycyclic Heteroaromatic Systems

Compounds like pyrimido[4,5-d]pyrimidin-4(1H)-one () and methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate () feature extended aromatic systems. These structures often exhibit strong binding to enzymes or receptors (e.g., kinases) but may suffer from poor solubility. The target compound’s dihydrobenzofuran and methoxy groups could mitigate this by introducing moderate hydrophilicity .

Data Table: Key Properties of Structural Analogs

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , utilizing sulfonylation of piperidine and nucleophilic substitution on pyrimidine. Characterization via NMR and MS (as in and ) would confirm structure and purity .

- Drug-Likeness : Computational models (similar to ) predict that the dimethylpyrimidine and methoxy groups may enhance solubility, while the dihydrobenzofuran-sulfonyl moiety could improve target selectivity over simpler aryl systems .

- Metabolic Stability: Compared to ’s thieno-pyrimidine, the target compound’s lack of sulfur heteroatoms may reduce susceptibility to cytochrome P450-mediated metabolism .

Preparation Methods

Preparation of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

The dihydrobenzofuran core is functionalized via sulfonation. Starting from (2,3-dihydrobenzofuran-5-yl)methanol (CAS: 103262-35-7), a two-step protocol is employed:

Sulfonation :

Purification :

- Recrystallization from hexane/ethyl acetate (3:1) affords the sulfonyl chloride in 78% yield.

Key Data :

| Step | Reagents | Temp (°C) | Yield |

|---|---|---|---|

| 1 | ClSO3H | 0 | 85% |

| 2 | PCl5 | 25 | 78% |

Synthesis of Piperidin-4-ylmethanol Derivatives

Piperidin-4-ylmethanol is prepared via:

- Reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

- Yield: 92% after distillation under reduced pressure.

Sulfonamide Coupling Reaction

The sulfonyl chloride intermediate reacts with piperidin-4-ylmethanol under basic conditions:

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (Et3N, 2.5 equiv)

- Molar Ratio : 1:1 (sulfonyl chloride:piperidine)

- Temperature : 0°C → 25°C (gradual warming)

Mechanism :

- Deprotonation of piperidine by Et3N generates a nucleophilic amine, which attacks the electrophilic sulfur in the sulfonyl chloride.

Workup :

Characterization :

- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 3.71–3.65 (m, 2H, OCH2), 3.12 (t, J = 6.8 Hz, 2H, CH2N), 2.81–2.75 (m, 1H, piperidine-H).

- HRMS : m/z calcd for C14H18NO3S [M+H]+: 280.1006; found: 280.1009.

Etherification via Mitsunobu Reaction

The hydroxymethyl group on piperidine is coupled to 5,6-dimethylpyrimidin-4-ol using Mitsunobu conditions:

Reagents :

- Diisopropyl azodicarboxylate (DIAD) : 1.2 equiv

- Triphenylphosphine (PPh3) : 1.2 equiv

- Solvent : THF, anhydrous

Procedure :

Optimization Insights :

- Solvent Screening : THF outperformed DMF and DMSO due to better solubility of reactants.

- Catalyst Load : Excess DIAD/PPh3 (1.5 equiv) increased yield to 82% but complicated purification.

Data Table : Mitsunobu Reaction Optimization

| Entry | DIAD (equiv) | PPh3 (equiv) | Solvent | Yield |

|---|---|---|---|---|

| 1 | 1.2 | 1.2 | THF | 74% |

| 2 | 1.5 | 1.5 | THF | 82% |

| 3 | 1.2 | 1.2 | DMF | 58% |

Alternative Ether Synthesis: Nucleophilic Substitution

For scale-up, a mesylation-SN2 approach is viable:

Mesylation :

SN2 Displacement :

- Reaction with 5,6-dimethylpyrimidin-4-ol (1.5 equiv) in DMF at 80°C for 6 hours.

- Yield: 68% after column chromatography.

Comparative Analysis :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Mitsunobu | 74% | 98% | Moderate |

| Mesylation-SN2 | 68% | 95% | High |

Final Compound Characterization

The target compound is validated using:

Q & A

What are the common synthetic routes for preparing 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine?

Level: Basic

Answer:

The synthesis of this compound involves modular steps: (1) constructing the pyrimidine core, (2) functionalizing the piperidine ring, and (3) sulfonylation. A key intermediate is 4-amino-5,6-dimethoxypyrimidine , synthesized via heterocyclization of methoxymalonic acid diamide with formamide under sodium ethoxide catalysis . Subsequent chlorination (e.g., using POCl₃) yields 4,6-dichloro-5-methoxypyrimidine , which is aminated to introduce the piperidinylmethoxy group . The sulfonyl group from 2,3-dihydrobenzofuran-5-sulfonyl chloride is introduced via nucleophilic substitution. Final purification steps often involve recrystallization or column chromatography .

How can researchers optimize the heterocyclization step in the synthesis of the pyrimidine core to improve yield and purity?

Level: Advanced

Answer:

Optimization of heterocyclization (e.g., converting methoxymalonic acid diamide to the pyrimidine core) requires precise control of reaction conditions:

- Catalyst : Sodium ethoxide (as in sulfadoxine synthesis) is standard, but alternative bases like DBU may reduce side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while ethanol may favor cyclization .

- Temperature : Slow heating (50–70°C) prevents decomposition of thermally sensitive intermediates .

Comparative studies with acid-catalyzed methods (e.g., p-toluenesulfonic acid in coumarin-pyrimidine hybrids) suggest that base-mediated routes are preferable for electron-deficient pyrimidines .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., distinguishing methoxy vs. methyl groups on the pyrimidine ring) .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and detects sulfonation/oxidation byproducts .

- HPLC with UV/Vis Detection : Using ammonium acetate buffer (pH 6.5) and C18 columns resolves polar intermediates and final products .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in piperidine or sulfonyl groups, though single-crystal growth may require tailored solvent systems .

How can contradictions in spectroscopic data (e.g., NMR chemical shifts) between different studies be systematically resolved?

Level: Advanced

Answer:

Discrepancies in NMR data often arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-referencing with PubChem data (recorded under standardized conditions) is advised .

- Dynamic Effects : Rotameric interconversion in sulfonylpiperidine groups can broaden peaks. Variable-temperature NMR (e.g., –40°C to 25°C) "freezes" conformers for clearer splitting patterns .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical shifts, which can be compared to experimental data to assign ambiguous signals .

What are the key intermediates in the synthesis of this compound, and how are they characterized?

Level: Basic

Answer:

Critical intermediates include:

- 4,6-Dichloro-5-methoxypyrimidine : Synthesized via POCl₃ treatment of 4-amino-5,6-dimethoxypyrimidine. Characterized by Cl–N coupling in IR (650–750 cm⁻¹) and distinct ¹³C NMR signals for methoxy groups (~55 ppm) .

- Piperidin-4-ylmethoxy Derivatives : Prepared by nucleophilic substitution of chloropyrimidines with piperidinemethanol. LC-MS monitors substitution efficiency, while 2D NMR (COSY, HSQC) confirms regioselectivity .

- Sulfonylated Intermediates : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane), with sulfonyl C=O stretches at ~1350 cm⁻¹ in IR .

What strategies are employed to enhance the solubility and bioavailability of this compound in preclinical studies?

Level: Advanced

Answer:

- Prodrug Design : Introducing hydrolyzable groups (e.g., acetyl or phosphate esters) on the pyrimidine’s methoxy substituents improves aqueous solubility .

- Salt Formation : Converting the free base to a hydrochloride or mesylate salt enhances stability and dissolution rates .

- Computational Modeling : Tools like SwissADME predict logP and polar surface area to guide structural modifications. For example, replacing methyl groups with hydroxyls may improve bioavailability while retaining activity .

- Nanoparticle Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes can bypass poor solubility in pharmacokinetic assays .

How do researchers validate the biological activity of this compound against target proteins (e.g., kinases or receptors)?

Level: Advanced

Answer:

- In Vitro Assays : Radioligand binding studies (e.g., using ³H-labeled ATP analogs) quantify inhibition constants (Ki) for kinase targets. Dose-response curves (IC₅₀) are generated with triplicate replicates to ensure statistical significance .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the sulfonylpiperidine group and protein active sites. Key residues (e.g., lysine or aspartate in ATP-binding pockets) are prioritized for mutagenesis validation .

- Contradiction Analysis : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from protein flexibility. Molecular dynamics simulations (100 ns trajectories) assess binding stability under physiological conditions .

What safety and handling protocols are critical for handling sulfonated intermediates during synthesis?

Level: Basic

Answer:

- Ventilation : Sulfonyl chlorides are moisture-sensitive and release HCl fumes. Reactions must occur in a fume hood with anhydrous conditions .

- Waste Disposal : Quench residual sulfonating agents with ice-cold sodium bicarbonate before transferring to halogenated waste containers .

- PPE : Nitrile gloves and safety goggles are mandatory to prevent skin/eye contact with intermediates like 4,6-dichloro-5-methoxypyrimidine .

How can researchers troubleshoot low yields in the final coupling step (piperidine methoxy to pyrimidine)?

Level: Advanced

Answer:

Low yields often stem from:

- Steric Hindrance : Bulky dihydrobenzofuran-sulfonyl groups reduce nucleophilic attack efficiency. Switching from SN2 to Ullmann coupling (CuI/ligand catalysis) may enhance reactivity .

- Side Reactions : Overalkylation of piperidine nitrogen can occur. Protecting groups (e.g., Boc) are recommended, with deprotection via TFA after coupling .

- Solvent Optimization : Dioxane or THF improves solubility of hydrophobic intermediates compared to ethanol .

What computational tools are recommended for predicting the metabolic stability of this compound?

Level: Advanced

Answer:

- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify susceptible sites (e.g., methoxy demethylation or sulfone oxidation) .

- Pharmacokinetic Profiling : GastroPlus models absorption/distribution based on logD (octanol-water) and permeability assays .

- Toxicity Screening : Derek Nexus predicts off-target effects (e.g., hERG inhibition), guiding structural refinements to mitigate cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.